![molecular formula C8H11N3O B2947559 5-Azanyl-2-(2-Methylpropyl)-1,3-Oxazole-4-Carbonitrile CAS No. 1505921-07-2](/img/structure/B2947559.png)
5-Azanyl-2-(2-Methylpropyl)-1,3-Oxazole-4-Carbonitrile
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Overview
Description
5-Azanyl-2-(2-Methylpropyl)-1,3-Oxazole-4-Carbonitrile is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound with a unique structure that makes it suitable for use in different areas of research.
Scientific Research Applications
Pesticide Development
Oxazole rings are commonly used as scaffolding structures or bridging chains to connect different reactive groups. They have shown rapid progress in the discovery of new pesticides, particularly fungicides, insecticides, and acaricides .
Pharmaceutical Research
Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry. They serve as the core structure for many drugs due to their wide spectrum of biological activities .
Synthesis of Biologically Active Compounds
Synthetic chemists utilize oxazole derivatives in the synthesis of various biologically active compounds. Research focused on magnetic nanocatalysts often involves oxazoles due to their significance in medicinal chemistry .
Anti-inflammatory Agents
Oxazole derivatives have been synthesized and tested for their anti-inflammatory effects. They have been compared to standard medicines like nimesulide using techniques such as HRBC membrane stabilization .
Mechanism of Action
Target of action
Compounds like this often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and its chemical properties. For example, some compounds might target enzymes involved in metabolic pathways, while others might target receptors on cell surfaces .
Mode of action
The mode of action would depend on the specific target. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, preventing it from carrying out its normal function. If the compound targets a receptor, it might either activate or inhibit the receptor, leading to changes in cell signaling .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites. This could have downstream effects on other processes in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the compound’s solubility could affect its absorption and distribution in the body. Its metabolism could be affected by enzymes in the liver, and its excretion could be affected by the kidneys .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme, this could lead to a decrease in the production of certain metabolites. If the compound activates a receptor, this could lead to changes in cell signaling and gene expression .
Action environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target .
properties
IUPAC Name |
5-amino-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5(2)3-7-11-6(4-9)8(10)12-7/h5H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPCJMOIVJSWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=C(O1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azanyl-2-(2-Methylpropyl)-1,3-Oxazole-4-Carbonitrile |
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